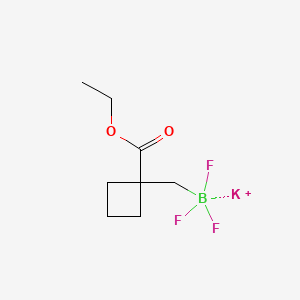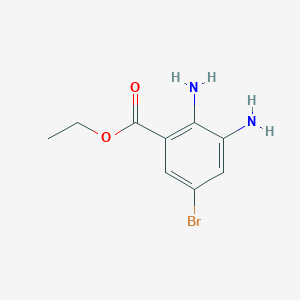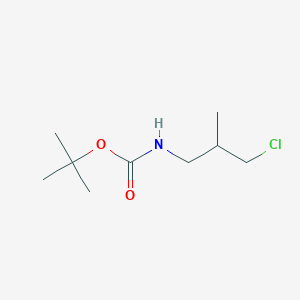
tert-butyl N-(3-chloro-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-chloro-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in tert-butyl N-(3-chloro-2-methylpropyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(3-chloro-2-methylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to modify proteins and peptides, protecting specific amine groups during synthesis. It is also used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of drug molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other fine chemicals. Its stability and ease of removal make it a versatile reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-chloro-2-methylpropyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality by forming a stable bond that can withstand various reaction conditions. When the protecting group is no longer needed, it can be removed by hydrolysis, releasing the free amine.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the chloro substituent.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the chloro-2-methylpropyl group.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Contains a bromothiophenyl group instead of the chloro-2-methylpropyl group.
Uniqueness: tert-Butyl N-(3-chloro-2-methylpropyl)carbamate is unique due to the presence of the chloro substituent, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Propiedades
Número CAS |
1505853-40-6 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloro-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
AZSHSNYYJAVIDC-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


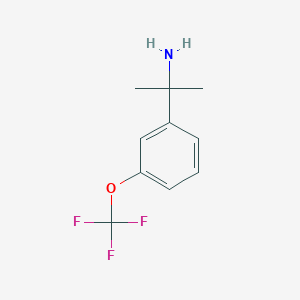
![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)
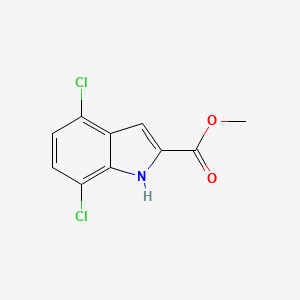

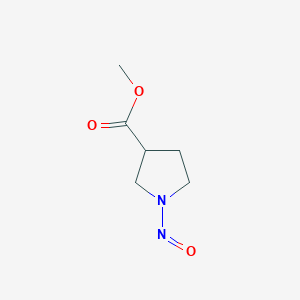
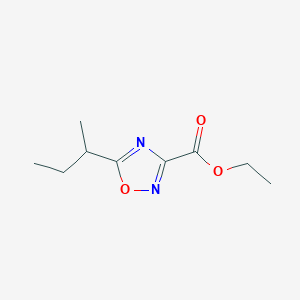
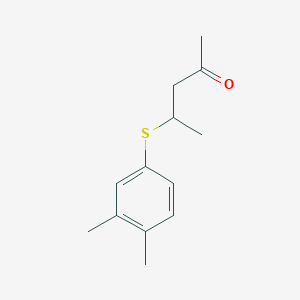
amine](/img/structure/B13505444.png)
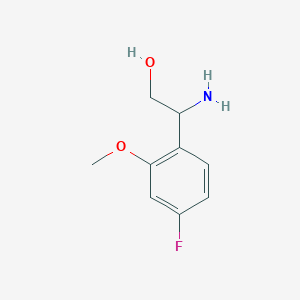
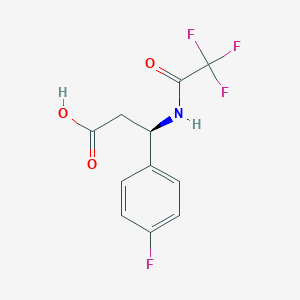
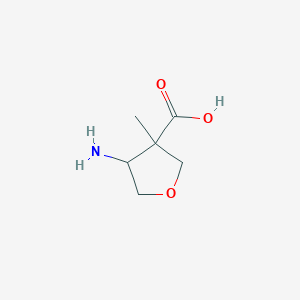
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
